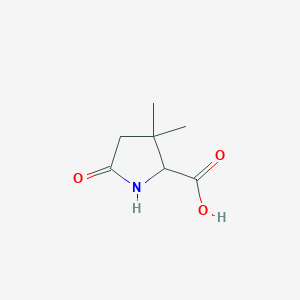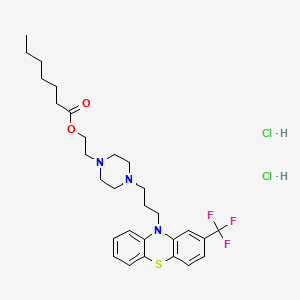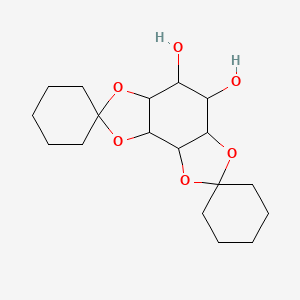
3,3-二甲基-5-氧代吡咯烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, often involves multi-component condensation reactions. For example, a related derivative, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, can be prepared via a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, showcasing a method that could potentially be adapted for the synthesis of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid (Lichitsky et al., 2010).
Molecular Structure Analysis
Determination of the molecular structure of pyrrolidine derivatives is typically achieved through spectroscopic methods and quantum chemical calculations. For instance, the structure of a novel pyrrolidine derivative was extensively studied using (1)H NMR, UV-Vis, FT-IR, Mass spectroscopy, and DFT calculations. These analyses provide insight into the molecular conformation, electronic transitions, and vibrational frequencies, which are essential for understanding the compound's chemical behavior (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the reactivity towards forming dimers through intermolecular hydrogen bonding or engaging in addition reactions with carboxylic acids demonstrates the versatility and reactivity of the pyrrolidine ring system. The synthesis and characterization of such derivatives often reveal significant insights into their potential as intermediates in organic synthesis or as ligands in coordination chemistry (Schmuck & Lex, 2001).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including melting points, solubility in various solvents, and crystalline structure, are crucial for their application in chemical synthesis and material science. These properties are determined through experimental studies and can vary significantly with minor changes in molecular structure. For instance, the formation of dimeric structures in the solid state can influence the melting point and solubility of these compounds (Yin et al., 2017).
Chemical Properties Analysis
The chemical properties of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid and similar compounds include their acidity, reactivity towards nucleophiles and electrophiles, and potential to form stable hydrogen bonds and dimers. These properties are critical for their role in organic synthesis, where they can act as intermediates, catalysts, or building blocks for more complex molecules. Studies on their reactivity, such as addition reactions and the formation of stable dimeric structures, provide valuable information on their chemical behavior and applications (Schmuck & Wienand, 2003).
科学研究应用
生物催化过程增强
一个应用涉及研究羧酸对生物催化剂的抑制作用,包括类似于3,3-二甲基-5-氧代吡咯烷-2-羧酸的化合物。研究人员已经研究了这些酸对微生物如大肠杆菌和酿酒酵母等在发酵生产中使用的微生物生长和效率的影响。目标是通过了解这些酸如何影响微生物细胞膜和内部pH水平来为工业应用设计更强健的菌株 (Jarboe et al., 2013)。
金属配体相互作用研究
研究金属对生物重要配体(包括羧酸)的电子系统的影响,揭示了这些相互作用如何影响化合物的稳定性和反应性。利用各种光谱技术的研究阐明了金属配位导致的电子结构变化,有助于开发基于金属的药物并了解它们与生物靶标的相互作用 (Lewandowski et al., 2005)。
新材料和溶剂的开发
在从水溶液中提取羧酸的液-液萃取(LLX)背景下,溶剂开发的研究至关重要。已经研究了离子液体和其他新型溶剂的效率,用于提取羧酸,这些羧酸是生产生物基塑料的关键中间体。这些研究旨在优化从稀溶液中回收这些有价值化学品的过程,增强化学制造的可持续性 (Sprakel & Schuur, 2019)。
探索治疗潜力
植物中脯氨酸和吡咯烷-5-羧酸的代谢,涉及与3,3-二甲基-5-氧代吡咯烷-2-羧酸结构相关的化合物,已与植物对抗病原体的防御机制联系起来。了解这些代谢途径为开发增强作物抗病性的新策略以及探索相关化合物在人类中的治疗应用提供了潜力 (Qamar et al., 2015)。
安全和危害
属性
IUPAC Name |
3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZAWCQMQIZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)


![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)

